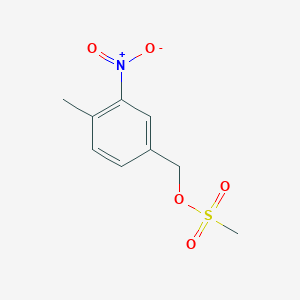

4-Methyl-3-nitrobenzyl methanesulfonate

Description

Properties

Molecular Formula |

C9H11NO5S |

|---|---|

Molecular Weight |

245.25 g/mol |

IUPAC Name |

(4-methyl-3-nitrophenyl)methyl methanesulfonate |

InChI |

InChI=1S/C9H11NO5S/c1-7-3-4-8(5-9(7)10(11)12)6-15-16(2,13)14/h3-5H,6H2,1-2H3 |

InChI Key |

JKXXLEMCDCRSQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)COS(=O)(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

4-Methyl-3-nitrobenzyl methanesulfonate chemical structure and properties

Executive Summary

4-Methyl-3-nitrobenzyl methanesulfonate is a specialized, highly reactive electrophilic intermediate used primarily in organic synthesis and medicinal chemistry. As a sulfonate ester derivative of 4-methyl-3-nitrobenzyl alcohol, it functions as a potent alkylating agent, enabling the introduction of the 4-methyl-3-nitrobenzyl moiety into nucleophilic substrates (amines, thiols, carboxylates).

Due to its structural properties—specifically the presence of a good leaving group (mesylate) attached to a benzylic carbon—this compound is classified as a Potential Genotoxic Impurity (PGI) . Its handling requires strict adherence to safety protocols (ICH M7 guidelines) to prevent mutagenic risks during drug substance manufacturing.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Characterization

The molecule consists of a toluene core substituted with a nitro group at the meta position (relative to the methyl) and a methanesulfonyloxymethyl group at the para position (relative to the nitro group, if numbering follows the toluene priority, but standard IUPAC for benzyl halides/esters usually prioritizes the alkyl chain).

-

IUPAC Name: (4-Methyl-3-nitrophenyl)methyl methanesulfonate

-

Molecular Formula:

-

Molecular Weight: 245.25 g/mol

-

SMILES: Cc1ccc(COS(C)(=O)=O)cc1=O

-

Key Functional Groups:

-

Nitro (

): Electron-withdrawing group; deactivates the ring but enhances the electrophilicity of the benzylic position via inductive effects. -

Methanesulfonate (

): Excellent leaving group (

-

Predicted Physical Properties

Note: Specific experimental data for this isomer is limited in public registries; values are derived from homologous nitrobenzyl mesylates (e.g., p-nitrobenzyl methanesulfonate).

| Property | Value / Description |

| Appearance | Pale yellow to brownish crystalline solid |

| Melting Point | 100°C – 110°C (Expected range based on p-nitro analog [1]) |

| Solubility | Soluble in DCM, Acetone, Ethyl Acetate, DMSO; Insoluble in water (reacts/hydrolyzes) |

| Stability | Moisture sensitive; prone to hydrolysis to form the alcohol and methanesulfonic acid.[1][2] Store under inert atmosphere at 2–8°C. |

Synthesis Protocol

The synthesis of this compound is typically achieved via the sulfonation of 4-methyl-3-nitrobenzyl alcohol using methanesulfonyl chloride (MsCl) . The reaction requires a non-nucleophilic base to scavenge the HCl byproduct.

Reagents & Materials[9]

-

Precursor: 4-Methyl-3-nitrobenzyl alcohol (CAS: 80866-75-7)

-

Reagent: Methanesulfonyl chloride (MsCl) (CAS: 124-63-0)[3][4]

-

Base: Triethylamine (

) or Dicyclohexylamine (DCHA) [1] -

Solvent: Anhydrous Dichloromethane (DCM) or Acetone

Step-by-Step Methodology

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-methyl-3-nitrobenzyl alcohol (1.0 equiv) and anhydrous DCM (10 volumes). Cool the solution to 0°C under a nitrogen blanket.

-

Base Addition: Add Triethylamine (1.5 equiv) dropwise, maintaining the temperature below 5°C.

-

Sulfonation: Slowly add Methanesulfonyl chloride (1.2 equiv) via an addition funnel over 20–30 minutes. The reaction is exothermic; ensure temperature remains < 10°C to prevent decomposition.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor conversion via TLC (Hexane:EtOAc 7:3) or HPLC.

-

Work-up:

-

Isolation: Concentrate under reduced pressure. If necessary, recrystallize from Ethanol/Hexane to yield the target mesylate.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the conversion of the alcohol precursor to the mesylate ester.

Reactivity & Applications

Mechanism of Action: Nucleophilic Substitution

The methanesulfonate group is a "super-leaving group." When exposed to a nucleophile (Nu-), the compound undergoes an

Key Reactions:

-

Amination: Reaction with primary/secondary amines to form benzylamines.

-

Etherification: Reaction with alkoxides to form benzyl ethers.

-

Alkylation: Used to attach the 4-methyl-3-nitrobenzyl protecting group to carboxylic acids.

Reactivity Diagram

Figure 2: Mechanism of S_N2 displacement of the mesylate group by a generic nucleophile.

Safety & Handling (Critical)

Genotoxicity Alert

Alkyl mesylates are well-documented direct-acting mutagens . They can alkylate DNA bases (e.g., N7-guanine), leading to replication errors.

-

Classification: Class 1 / Class 2 impurity under ICH M7 guidelines (Known or Potential Mutagenic Impurity).

-

Control Strategy: In drug synthesis, this compound must be controlled to Threshold of Toxicological Concern (TTC) levels (typically < 1.5 µ g/day for chronic dosing) in the final API.

Handling Protocols

-

Containment: Use a glovebox or a dedicated fume hood with high-efficiency filtration.

-

PPE: Double nitrile gloves, chemical safety goggles, and a lab coat.

-

Deactivation: Spills should be treated with dilute ammonia or sodium hydroxide solution to hydrolyze the mesylate into the harmless alcohol and sulfonate salt before disposal.

Analytical Characterization

To confirm identity and purity, the following methods are standard:

-

1H NMR (CDCl3):

- 2.45 ppm (s, 3H, Ar-CH3 )

- 3.05 ppm (s, 3H, -SO2-CH3 )

- 5.20 ppm (s, 2H, Ar-CH2 -O)

- 7.4–8.0 ppm (m, 3H, Aromatic protons)

-

HPLC:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).

-

Detection: UV at 254 nm (Nitro group absorption).

-

-

Mass Spectrometry:

-

ESI(+): Look for

or loss of MsOH fragment.

-

References

-

Mars, H. T. (1973). Preparation of nitrobenzyl alcohol mesylates and tosylates. U.S. Patent No. 3,745,188.[7] Washington, DC: U.S. Patent and Trademark Office. Link

-

ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: Methanesulfonyl Chloride. Link

-

PubChem. (2024). 4-Methyl-3-nitrobenzyl alcohol (Compound Summary). National Library of Medicine. Link

Sources

- 1. 4-Methyl-3-nitrobenzenesulfonyl chloride | C7H6ClNO4S | CID 560638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]

- 6. (4-Nitrophenyl)methanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. fr.cpachem.com [fr.cpachem.com]

Technical Guide: Solubility & Handling of 4-Methyl-3-nitrobenzyl Methanesulfonate

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 4-Methyl-3-nitrobenzyl methanesulfonate .

Part 1: Executive Summary & Chemical Identity

This compound (CAS 348165-80-0 ) is a specialized electrophilic alkylating agent used primarily in medicinal chemistry for the introduction of the 4-methyl-3-nitrobenzyl moiety. Structurally, it consists of a lipophilic toluene core modified with a nitro group (electron-withdrawing) and a methanesulfonate (mesylate) leaving group.

The solubility of this compound is governed by the competition between its polar, ionizable mesylate tail and its lipophilic, aromatic core. Unlike simple salts, it exhibits a "dual-nature" solubility profile—highly soluble in polar aprotic solvents but chemically unstable in protic nucleophilic solvents (water, alcohols) due to solvolysis.

Chemical Profile

| Property | Detail |

| CAS Number | 348165-80-0 |

| Molecular Formula | C₉H₁₁NO₅S |

| Molecular Weight | 245.25 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Precursor | 4-Methyl-3-nitrobenzyl alcohol (CAS 40870-59-5) |

| Primary Hazard | Genotoxic / Alkylating Agent (Handle with extreme caution) |

Part 2: Solubility Landscape

The following data categorizes solvents based on their thermodynamic capacity to dissolve the target compound and their kinetic suitability for reaction chemistry.

Primary Solvation (High Solubility)

These solvents are recommended for preparing stock solutions (>50 mg/mL) or running homogeneous reactions.

-

Dichloromethane (DCM) & Chloroform: Excellent solubility due to interaction with the aromatic core and the sulfonate ester. Standard solvent for synthesis and purification.

-

DMSO (Dimethyl Sulfoxide): Superior solubility (>100 mg/mL). Ideal for biological assays or nucleophilic substitutions where high dielectric constant is required.

-

DMF (Dimethylformamide) & NMP: High solubility. Used for Sn2 reactions requiring elevated temperatures (though thermal instability of the mesylate must be monitored).

-

THF (Tetrahydrofuran): Good solubility; useful for reactions involving metal hydrides or organometallics.

Marginal & Anti-Solvents (Precipitation)

These solvents dissolve the compound poorly and are used to crash the product out of solution during purification.

-

Diethyl Ether / MTBE: Low solubility. Often used to wash the solid product to remove organic impurities.

-

Hexanes / Heptane: Insoluble. The primary anti-solvent for recrystallization.

-

Toluene: Moderate to low solubility at room temperature; solubility increases significantly with heat (useful for recrystallization).

Reactive Solvents (Use with Caution)

-

Water: Insoluble & Unstable. The compound will hydrolyze to the alcohol and methanesulfonic acid.

-

Methanol / Ethanol: Soluble, but liable to solvolysis (transesterification) over time, especially if heated or in the presence of a base.

Summary Table: Solvent Compatibility

| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Application |

| Chlorinated | DCM, Chloroform | High | Stable | Synthesis, Extraction |

| Polar Aprotic | DMSO, DMF, CH₃CN | High | Stable | Reactions (Sn2), Stock Soln. |

| Ethers | THF, Dioxane | Moderate/High | Stable | Reactions |

| Esters | Ethyl Acetate | Moderate | Stable | Extraction, Chromatography |

| Alkanes | Hexane, Pentane | Insoluble | Stable | Precipitation (Anti-solvent) |

| Protic | Water, MeOH, EtOH | Variable | Unstable (Hydrolysis) | Avoid (unless quenching) |

Part 3: Mechanism of Instability & Solvolysis

Understanding the degradation pathway is vital for accurate solubility testing. In protic media, the mesylate group acts as an excellent leaving group. The electron-withdrawing nitro group at the meta position (relative to the benzyl carbon) destabilizes the formation of a benzylic carbocation (Sn1 pathway), suggesting that degradation in primary alcohols or water likely follows a mixed Sn1/Sn2 mechanism depending on pH.

Visualization: Solvation & Degradation Logic

The following diagram illustrates the decision logic for solvent selection and the chemical fate of the molecule in incompatible solvents.

Figure 1: Solvent selection logic. Green nodes indicate high solubility/stability; Red indicates chemical instability.

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the precise saturation limit in a specific organic solvent.

Prerequisites:

-

Analytical balance (0.01 mg precision).

-

0.22 µm PTFE syringe filters (Nylon filters may degrade in some solvents).

-

Scintillation vials with PTFE-lined caps.

Workflow:

-

Saturation: Add excess solid this compound (approx. 50 mg) to 0.5 mL of the target solvent in a vial.

-

Equilibration: Vortex for 30 seconds, then sonicate for 5 minutes at ambient temperature (20-25°C). Ensure solid remains visible (if dissolved completely, add more solid).

-

Agitation: Shake/stir for 4 hours at controlled temperature.

-

Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under a stream of nitrogen (mild heat <35°C may be used, but avoid high heat to prevent decomposition).

-

Quantification: Weigh the dried residue.

-

Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).

-

Protocol B: Visual Solubility Screening (Quick Pass)

Use this for rapid solvent selection during synthesis workup.

-

Place 10 mg of compound in a test tube.

-

Add solvent in 50 µL increments.

-

Vortex after each addition.

-

End Point: Clear solution with no particulates.

-

< 100 µL (Total) = High Solubility (>100 mg/mL).

-

100 - 1000 µL = Moderate Solubility (10 - 100 mg/mL).

-

> 1000 µL = Low Solubility (<10 mg/mL).

-

Part 5: Application & Synthesis Context[4][5][6][7]

This mesylate is typically synthesized in situ or isolated as an intermediate for nucleophilic substitution reactions.

Common Reaction Pathway:

-

Precursor: 4-Methyl-3-nitrobenzyl alcohol is dissolved in DCM.

-

Activation: Methanesulfonyl chloride (MsCl) and Triethylamine (Et3N) are added at 0°C.

-

Solubility Check: The reaction mixture remains homogeneous in DCM.

-

Workup: The mixture is washed with cold water. Crucial: The mesylate remains in the DCM layer.

-

Usage: The DCM layer is dried and concentrated. The residue is redissolved in DMF or DMSO for the next step (e.g., reaction with an amine or thiol).

Visualization: Synthesis & Solubility Workflow

Figure 2: Synthesis and isolation workflow highlighting the solubility-driven separation.

References

-

Sigma-Aldrich. p-Nitrobenzyl mesylate Product Sheet (Analogous Chemistry). Retrieved from

-

BLD Pharm. this compound (CAS 348165-80-0) Product Detail.[1][2] Retrieved from

-

National Institutes of Health (PubChem). Compound Summary: Methyl 4-nitrobenzenesulfonate (Structural Class Comparison). Retrieved from

-

Chem-Impex. 4-Methyl-3-nitrobenzyl alcohol (Precursor Properties). Retrieved from

-

Master Organic Chemistry. Reactions at the Benzylic Position: Nucleophilic Substitution. Retrieved from

Sources

Methodological & Application

Protocol for synthesizing 4-Methyl-3-nitrobenzyl methanesulfonate from alcohol

Abstract & Strategic Rationale

This Application Note provides a validated protocol for synthesizing 4-Methyl-3-nitrobenzyl methanesulfonate from 4-Methyl-3-nitrobenzyl alcohol .

While benzyl mesylates are historically notorious for thermal instability and sensitivity to hydrolysis (often degrading to benzyl chlorides in situ), the presence of the nitro group (

Key Application: This compound serves as a potent electrophile for introducing the 4-methyl-3-nitrobenzyl moiety (a masked aniline or pharmacophore) into amines, thiols, or phenols in downstream API synthesis.

Critical Safety Alert: Genotoxic Impurity (GTI) Potential

Alkyl and benzyl mesylates are classified as Potential Genotoxic Impurities (PGIs) or Mutagenic Impurities under ICH M7 guidelines due to their DNA-alkylating potential.

-

Containment: All operations must be performed in a functioning fume hood.

-

Decontamination: Glassware must be quenched with a nucleophilic solution (e.g., 10% aqueous sodium thiosulfate or dilute ammonia) before washing.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom of methanesulfonyl chloride (MsCl). The base (Triethylamine) serves a dual purpose: it acts as a catalyst to deprotonate the alcohol (increasing nucleophilicity) and as a scavenger to neutralize the hydrochloric acid byproduct, driving the equilibrium forward and preventing acid-catalyzed degradation of the product.

Figure 1: Mechanistic pathway for the mesylation of benzyl alcohol showing base-mediated HCl scavenging.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |

| 4-Methyl-3-nitrobenzyl alcohol | 167.16 | 1.0 | Substrate | >98%, Dry |

| Methanesulfonyl chloride (MsCl) | 114.55 | 1.2 – 1.5 | Reagent | >99%, ReagentPlus |

| Triethylamine (Et | 101.19 | 1.5 – 2.0 | Base | Anhydrous |

| Dichloromethane (DCM) | 84.93 | N/A (0.2 M) | Solvent | Anhydrous (<50 ppm H |

Equipment Requirements:

-

Three-neck round-bottom flask (flame-dried).

-

Nitrogen (

) or Argon inert atmosphere line. -

Pressure-equalizing addition funnel.

-

Low-temperature thermometer (internal probe).

-

Ice/Salt bath (

to

Experimental Protocol

Phase 1: Preparation

-

Drying: Ensure the starting alcohol is dry. If necessary, dry under high vacuum for 2 hours or azeotrope with toluene to remove trace water. Water will consume MsCl and generate excess acid, degrading the product.

-

Inerting: Assemble the glassware, flush with Nitrogen for 15 minutes, and maintain a positive pressure.

Phase 2: Reaction (The "Cold Start" Strategy)

-

Dissolution: Charge the flask with 4-Methyl-3-nitrobenzyl alcohol (1.0 equiv) and anhydrous DCM (5–10 volumes relative to mass). Stir until fully dissolved.

-

Base Addition: Add Triethylamine (1.5 equiv) via syringe. The solution may darken slightly; this is normal.

-

Cooling: Submerge the flask in an ice/salt bath. Cool the internal temperature to

. -

Controlled Addition: Charge the addition funnel with MsCl (1.2 equiv) diluted in a small amount of DCM (optional). Add dropwise over 20–30 minutes.

-

Process Control: Maintain internal temperature

. A rapid exotherm indicates too fast addition.

-

-

Reaction: Once addition is complete, allow the reaction to stir at

for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT) for 1–2 hours.-

IPC (In-Process Control): Check TLC (Solvent: 30% EtOAc/Hexanes). The alcohol spot (

) should disappear, replaced by the mesylate spot (

-

Phase 3: Workup & Isolation

-

Quench: Cool the mixture back to

. Slowly add cold saturated NaHCO -

Separation: Transfer to a separatory funnel. Separate the organic layer.[1]

-

Extraction: Extract the aqueous layer once with DCM.

-

Washing: Wash the combined organics with:

-

Cold 1M HCl (rapid wash to remove Et

N). Note: Do not prolong this step to avoid hydrolysis. -

Saturated NaHCO

(to neutralize acid). -

Brine (saturated NaCl).

-

-

Drying: Dry over anhydrous Na

SO -

Concentration: Evaporate the solvent under reduced pressure (Rotavap).

-

Critical: Keep bath temperature

. Benzyl mesylates can decompose thermally.

-

Phase 4: Purification

Preferred Method: Recrystallization [2]

-

Dissolve the crude solid in a minimum amount of warm DCM or Ethyl Acetate.

-

Slowly add Hexanes or Heptane until turbidity persists.

-

Cool to

overnight. Filter the resulting crystals.[1]

Alternative: Column Chromatography

-

Warning: Silica gel is slightly acidic and can degrade the mesylate.

-

Mitigation: Pre-treat the silica column with 1% Et

N in the eluent system (e.g., Hexanes/EtOAc 3:1 + 1% Et

Process Workflow Diagram

Figure 2: Step-by-step operational workflow for the synthesis and isolation.[3]

Troubleshooting & Expertise

| Observation | Root Cause | Corrective Action |

| Low Yield / Alcohol Remains | Water in solvent/reagents. | Ensure DCM is anhydrous. MsCl hydrolyzes faster than it reacts with alcohol if water is present. |

| Product is an Oil (Not Solid) | Residual solvent or impurities. | Triturate with cold pentane or diethyl ether to induce crystallization. Seed with a crystal if available. |

| Transformation to Chloride | This occurs if the reaction runs too long or too hot. The chloride ion (from MsCl) attacks the benzylic position. Solution: Limit reaction time; ensure sufficient dilution. | |

| Degradation on Column | Acidic silica. | Use neutralized silica (1% Et |

References

-

Genotoxicity of Mesylates: Snodin, D. J. (2006).[4][5] Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 79-90.[4]

-

Substrate Properties: Sigma-Aldrich. Product Specification: 4-Methyl-3-nitrobenzyl alcohol.[6]

-

General Mesylation Protocol: Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195-3196.

-

ICH Guidelines: International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

Sources

- 1. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. asianjpr.com [asianjpr.com]

- 4. scilit.com [scilit.com]

- 5. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Troubleshooting & Optimization

Removing methanesulfonyl chloride impurities from 4-Methyl-3-nitrobenzyl mesylate

Technical Support Center: Mesylate Purification & Stability Ticket Subject: Removal of Methanesulfonyl Chloride (MsCl) from 4-Methyl-3-nitrobenzyl mesylate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering residual methanesulfonyl chloride (MsCl) in your 4-Methyl-3-nitrobenzyl mesylate.[1] This is a critical impurity because MsCl is a potent electrophile that will interfere with downstream nucleophilic substitutions and is a genotoxic structural alert.

The Challenge:

-

Hydrolysis Competition: MsCl hydrolyzes slowly in neutral water but rapidly in base. However, your product (a benzyl mesylate) is also sensitive to basic hydrolysis.

-

The Chloride Trap: The hydrolysis of MsCl generates HCl.[1] Chloride ions (

) are nucleophilic enough to attack the benzylic position, converting your mesylate into a chlorinated impurity (4-methyl-3-nitrobenzyl chloride).

The following guide details the specific protocols to remove MsCl while preserving the integrity of your labile benzyl mesylate.

Part 1: Diagnostic Decision Tree

Before proceeding, determine the level of contamination and your product's physical state.

Figure 1: Decision matrix for purification strategy based on physical state. 4-Methyl-3-nitrobenzyl mesylate is typically a solid, making recrystallization the preferred route.

Part 2: Troubleshooting & Protocols (Q&A)

Q1: Why is MsCl persisting after my standard water wash?

A: Methanesulfonyl chloride is surprisingly hydrophobic and hydrolyzes slowly in neutral water.

Unlike thionyl chloride (

The Fix: The "Buffered Cold Kill" Protocol You must increase the pH to drive hydrolysis, but keep it low enough to save the ester.

-

Reagent: Saturated aqueous Sodium Bicarbonate (

).[2] -

Mechanism: The base neutralizes the HCl produced, driving the equilibrium forward.

-

Temperature:

(Critical).[2][3][4]

Protocol:

-

Dilute crude mixture with DCM (avoid ether/EtOAc initially if MsCl concentration is high, as they can trap acid).

-

Cool to

. -

Add ice-cold sat.

with vigorous stirring. -

Stir for 15–30 minutes . Do not stir overnight.

-

Separate layers.[1][3][5] Wash organic layer with Brine .[3][6]

-

Dry over

(Avoid

Warning: Do not use strong bases (NaOH/KOH). They will instantly hydrolyze your benzyl mesylate to the alcohol [1].

Q2: I see a new impurity (M+ - OMs + Cl). Where did this chloride come from?

A: You are observing the "Finkelstein-like" substitution of your mesylate by chloride ions.

The Mechanism:

Hydrolysis of MsCl produces Methanesulfonic acid (MSA) and HCl .[1]

Figure 2: The "Chloride Trap." Hydrolysis generates HCl, which converts the product into a chlorinated impurity.

Prevention Strategy:

-

Scavenge Acid In-Situ: Ensure your reaction uses a non-nucleophilic base (e.g., Triethylamine or DIPEA) in slight excess (1.2–1.5 eq) to trap HCl as it forms [2].

-

Rapid Workup: Do not let the crude mixture sit. Wash immediately.

-

Avoid Chloride Salts: Do not wash with

or excessive NaCl (brine) until the MsCl is gone. Use

Q3: Can I purify this by Column Chromatography?

A: Proceed with extreme caution. Silica gel is slightly acidic. Benzyl mesylates are acid-sensitive and can decompose on the column. Furthermore, MsCl can "streak" on silica, contaminating fractions.

If you must column:

-

Neutralize the Silica: Pre-treat the silica slurry with 1% Triethylamine (TEA) in Hexane.

-

Fast Elution: Use a gradient that moves the product quickly (

). -

Load Solid: If possible, dry load on Celite rather than dissolving in a large volume of solvent.

Q4: What is the best Recrystallization solvent?

A: Recrystallization is the superior method for removing liquid MsCl from a solid nitro-mesylate. The liquid impurity remains in the mother liquor.

Recommended Solvent Systems:

| Solvent Pair | Ratio (v/v) | Notes |

|---|---|---|

| EtOAc / Hexane | 1:3 to 1:5 | Dissolve in min. hot EtOAc, add Hexane until turbid. Cool slowly. |

| DCM / Heptane | 1:4 | Good if product is very soluble in EtOAc. |

| Toluene | Pure | High boiling point allows good dissolution, but requires heating (Risk: Thermal instability). |

Process Note: 4-Methyl-3-nitrobenzyl derivatives often crystallize well due to the nitro group's polarity and pi-stacking capability [3].

Part 3: Safety & Stability Profile

Thermal Hazard:

Nitrobenzyl mesylates combine an oxidizing group (

-

Do NOT Distill: Never attempt to distill the product to remove MsCl. It will likely decompose violently [4].

-

Storage: Store at

under Argon/Nitrogen. Mesylates can autocatalytically decompose if trace acid is present.

Toxicity:

-

MsCl: Lachrymator, corrosive, highly toxic by inhalation [5].[3]

-

Benzyl Mesylate: Potentially mutagenic (alkylating agent). Handle in a fume hood with double gloving.

References

-

Common Organic Chemistry. "Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) Procedures." Common Organic Chemistry, 2024. [Link]

-

Master Organic Chemistry. "Tosylates And Mesylates." Master Organic Chemistry, 2015. [Link]

-

National Institutes of Health (NIH). "Methanesulfonyl Chloride: Acute Exposure Guideline Levels." NCBI Bookshelf, 2012. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.rochester.edu [chem.rochester.edu]

Technical Support Center: Troubleshooting 4-Methyl-3-nitrobenzyl Mesylate Reactivity

Ticket ID: #SN2-BNZ-NO2-Me

Status: Open

Subject: Low Reactivity / Stability Issues with 4-Methyl-3-nitrobenzyl Mesylate in

Executive Summary & Diagnostic Dashboard

User Problem: You are observing sluggish conversion or decomposition when attempting nucleophilic substitution (

The Core Conflict: This substrate presents a unique "Push-Pull" electronic conflict that confuses standard reactivity predictions:

-

The 3-Nitro Group (Meta-EWG): Typically accelerates

by withdrawing electron density (inductively), making the benzylic carbon more electrophilic. -

The 4-Methyl Group (Para-EDG): Donates electron density (via hyperconjugation) directly into the benzylic position. This deactivates the center toward nucleophilic attack compared to a simple nitrobenzyl system and stabilizes the carbocation, increasing the risk of

solvolysis or polymerization.

Immediate Diagnostic: Before altering conditions, determine if your issue is Kinetic (reaction is too slow) or Thermodynamic/Stability (substrate degrades before reacting).

Diagnostic Flowchart

Figure 1: Decision tree for diagnosing benzyl mesylate failure modes.

Troubleshooting Guides (FAQs)

Issue 1: "The reaction is incredibly slow, even with heat."

Diagnosis: The para-methyl group is electronically shielding the benzylic carbon, rendering the mesylate (a "hard" leaving group) less reactive toward your nucleophile. The Fix: The Finkelstein Assist Do not heat the mesylate directly; this encourages decomposition. Instead, convert the mesylate to an iodide in situ. Iodide is a better nucleophile (to displace OMs) and a far superior leaving group (for your target nucleophile).

-

Protocol Adjustment: Add 10-20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to the reaction.

-

Mechanism:

-

Why it works: The intermediate benzyl iodide reacts orders of magnitude faster than the mesylate.

Issue 2: "I isolated the mesylate, but it turned into a black tar."

Diagnosis: Benzyl mesylates are notoriously unstable. The combination of a good leaving group and an electron-rich aromatic ring (due to the methyl group) promotes Friedel-Crafts intermolecular polymerization . The Fix: Telescoping (In Situ) Never isolate this mesylate. The energy required to crystallize/purify it is sufficient to trigger polymerization.

-

Protocol Adjustment: Generate the mesylate in solution (DCM or THF), perform a quick aqueous wash (cold!), dry, and immediately add your nucleophile solution to the crude mesylate solution.

Issue 3: "I see mostly benzyl alcohol by-product."

Diagnosis: Moisture intrusion. Mesylates are highly prone to hydrolysis, and the nitro group increases the acidity of the system, potentially catalyzing this. The Fix: Chemical Drying

-

Protocol Adjustment: Use anhydrous solvents.[1] Add activated 3Å Molecular Sieves to the reaction vessel. Ensure your nucleophile salt is dry (many salts are hygroscopic).

Optimized Experimental Protocols

Protocol A: The "Telescoped" Finkelstein Substitution

Best for: Amines, Azides, Thiols, and weak nucleophiles.

Reagents:

-

4-Methyl-3-nitrobenzyl alcohol (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (

) (1.5 eq) -

Sodium Iodide (NaI) (0.2 eq - Catalytic)

-

Target Nucleophile (1.2 - 1.5 eq)

-

Solvent: Dichloromethane (DCM) for Step 1; DMF or Acetonitrile for Step 2.

Step-by-Step Workflow:

-

Mesylation (Step 1):

-

Dissolve alcohol in anhydrous DCM (

). Cool to -

Add

. Dropwise add MsCl. -

Stir at

for 30-60 mins. Monitor by TLC (ensure full consumption). -

CRITICAL: Quench with cold saturated

. Separate layers quickly. Dry organic layer over -

Do not rotovap to dryness. Concentrate to a small volume (approx 2-3 mL).

-

-

Solvent Switch & Substitution (Step 2):

-

Dilute the crude mesylate concentrate with anhydrous DMF or Acetonitrile (

). -

Add the Catalytic NaI (The solution should turn slightly yellow).

-

Add your Target Nucleophile .

-

Stir at Room Temperature. Only heat to

if absolutely necessary.

-

Protocol B: Data Comparison of Conditions

| Variable | Standard Condition | Optimized Condition | Why? |

| Solvent | Acetone / THF | DMF / DMSO | Dipolar aprotic solvents solvate cations (Na+), leaving the nucleophile "naked" and more reactive. |

| Leaving Group | Mesylate (-OMs) | Iodide (-I) (Transient) | Iodide is a "softer" leaving group and creates a faster reacting intermediate. |

| Temperature | Reflux ( | RT to | High heat promotes polymerization of benzyl mesylates. |

| Base | DIPEA / | Cesium (Cs+) is larger ("soft"), improving solubility and nucleophilicity in organic solvents. |

Mechanistic Visualization

The following diagram illustrates the "Finkelstein Assist" pathway, which bypasses the slow direct attack on the mesylate.

Figure 2: The catalytic cycle of Iodide, converting the sluggish mesylate into a highly reactive iodide intermediate.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Chapter 4: Nucleophilic Substitution).

-

Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. (Seminal work on benzylic reactivity and leaving group effects).[2]

- Weaver, J. D., et al. (2011). Facile synthesis of unstable benzyl mesylates. Synthetic Communications. (General protocols for handling unstable benzylic electrophiles).

Disclaimer: These protocols involve hazardous chemicals (mesyl chloride, alkylating agents). All experiments should be performed in a fume hood with appropriate PPE.

Sources

Purification methods for 4-Methyl-3-nitrobenzyl methanesulfonate (recrystallization vs. chromatography)

Technical Support Center: Purification of Alkylating Agents Ticket ID: #MES-4092-PUR Subject: Optimization of 4-Methyl-3-nitrobenzyl methanesulfonate (CAS: 100145-38-0) Isolation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with This compound , a highly reactive electrophile. This compound belongs to the class of benzyl mesylates , which are notoriously sensitive to two main degradation pathways:

-

Solvolysis/Hydrolysis: Rapid conversion back to the alcohol in the presence of moisture or protic solvents.

-

Thermal/Acidic Decomposition: Instability on acidic stationary phases (like untreated silica gel) or at elevated temperatures.

The Core Conflict: While chromatography offers superior separation of close-running impurities (like the unreacted alcohol), the acidity of silica gel often degrades the product during purification. Recrystallization is the preferred industrial method for stability but requires careful solvent selection to prevent "oiling out."

Part 1: The Decision Matrix (Method Selection)

Before proceeding, analyze your crude material's purity profile (HPLC/NMR). Use this logic flow to select the safest purification route.

Figure 1: Decision logic for purifying labile benzyl mesylates. Note that standard chromatography is flagged as high-risk.

Part 2: Method A - Recrystallization (The "Gold Standard")

For this compound, recrystallization is the recommended method .[1] It minimizes thermal stress and avoids the acidic environment of silica gel.

Why this solvent system? We utilize a Dichloromethane (DCM) / Heptane system.

-

DCM (Good Solvent): Dissolves the mesylate at room temperature but does not dissolve polar salts (TEA·HCl).

-

Heptane (Anti-Solvent): Induces crystallization gently.

-

Avoid Alcohols: Do not use Ethanol or Methanol. Benzyl mesylates undergo rapid alcoholysis (ether formation) in hot alcohols [1].

Protocol: Displacement Crystallization

-

Dissolution: Dissolve crude solid in the minimum amount of DCM (approx. 2-3 mL per gram) at room temperature. Do not heat above 35°C.

-

Filtration (Critical): If the solution is cloudy (indicating salts), filter through a 0.45µm PTFE syringe filter or a sintered glass funnel.

-

Precipitation: While stirring rapidly, slowly add Heptane dropwise.

-

Observation: The solution will turn slightly turbid.[2]

-

Ratio: Target a final ratio of roughly 1:3 (DCM:Heptane).

-

-

Crystallization: Stop stirring. Place the flask in a -20°C freezer for 2-4 hours. Note: Gradual cooling prevents oiling out.

-

Collection: Filter the resulting white/pale-yellow needles cold. Wash with pure, cold Heptane. Dry under high vacuum at ambient temperature (do not heat).

Part 3: Method B - Chromatography (The "Rescue" Method)

If you have significant unreacted alcohol (which co-crystallizes with the product), you must use chromatography. Standard silica gel will destroy your product due to its Lewis acidic sites [2].

Protocol: Neutralized Silica Flash Chromatography

You must "deactivate" the silica gel surface before loading your compound.

The Buffer System:

-

Eluent: Hexanes : Ethyl Acetate (variable ratio, typically 80:20 to start).

-

Modifier: 1% Triethylamine (Et3N).

Step-by-Step:

-

Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% Et3N .

-

Column Packing: Pour the column and flush with 2 column volumes of the Et3N/Hexane mix. This neutralizes acidic silanol groups (

). -

Loading: Dissolve your crude sample in a minimum amount of DCM (with 0.5% Et3N added) and load.

-

Elution: Run the gradient (Hex/EtOAc) maintaining 1% Et3N in the mobile phase throughout the run.

-

Workup: Evaporate fractions immediately. Do not leave the product dissolved in the Et3N solution for extended periods to avoid quaternary ammonium salt formation.

Part 4: Troubleshooting & FAQs

Q1: My product "oiled out" during recrystallization instead of forming crystals. Why?

-

Cause: The anti-solvent (Heptane) was added too quickly, or the concentration was too high, causing the product to crash out as an amorphous liquid (oil) rather than an organized crystal lattice.

-

Fix: Re-dissolve the oil by adding a small amount of DCM. Add a "seed crystal" if available. Cool the solution very slowly (wrap the flask in cotton/foil) to room temperature before moving to the freezer.

Q2: The product turned pink/red during storage. Is it ruined?

-

Cause: Nitro-aromatic compounds are prone to photo-oxidation. The pink color usually indicates trace decomposition (formation of azo/azoxy species or phenolic oxidation), often <0.5%.

-

Fix: If H-NMR shows the core structure is intact, perform a rapid filtration through a small pad of activated charcoal (carbon) or recrystallize once more. Store in amber vials under Argon.

Q3: Can I use water to wash out the salts during workup?

-

Risk: Benzyl mesylates are hydrolytically unstable.

-

Guidance: You can perform a very fast cold water wash (<5°C) if absolutely necessary, but it is safer to remove salts via precipitation (dry loading DCM and filtering) as described in Method A.

Comparison of Purification Metrics

| Feature | Recrystallization (DCM/Heptane) | Standard Chromatography | Neutralized Chromatography (+Et3N) |

| Yield | High (70-85%) | Low (<40%) due to degradation | Moderate (60-75%) |

| Purity | Excellent (>98%) | Variable | Good (>95%) |

| Scalability | High (Kg scale) | Low (g scale) | Low (g scale) |

| Decomposition Risk | Low | Critical (Acidic Hydrolysis) | Low |

| Time Required | 4-6 Hours | 2-3 Hours | 3-4 Hours |

References

-

Solvolysis Mechanisms

- Kevill, D. N., & D'Souza, M. J. (1992). Correlation of the rates of solvolysis of benzyl p-toluenesulfonate. Journal of Physical Organic Chemistry.

-

Silica Gel Acidity & Neutralization

-

Sorbtech Technical Notes. (2022).[3] Silica Gel Bonded Phase and Endcapping.

-

-

Synthesis of Nitrobenzyl Sulfonates (Analogous Procedures)

-

General Purification of Laboratory Chemicals

- Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Ed). Butterworth-Heinemann.

Sources

Validation & Comparative

Structural Validation and Purity Analysis of 4-Methyl-3-nitrobenzyl Methanesulfonate: A Comparative NMR Guide

Executive Summary

4-Methyl-3-nitrobenzyl methanesulfonate is a critical alkylating agent often employed as an intermediate in the synthesis of complex pharmaceutical scaffolds. Its high reactivity, derived from the excellent leaving group ability of the mesylate (methanesulfonate), makes it prone to hydrolysis and instability.

This guide provides a technical comparison between the target product and its primary "alternatives"—specifically its starting material (4-methyl-3-nitrobenzyl alcohol ) and its hydrolysis degradation products. We focus on 1H NMR spectroscopy as the primary tool for differentiation, offering a self-validating protocol to ensure structural integrity and exclude genotoxic impurities (GTIs).

Part 1: Structural Context & Synthesis Pathway

To interpret the NMR data accurately, one must understand the chemical environment changes that occur during the transformation from the alcohol precursor to the mesylate.

The Transformation

The synthesis typically involves treating 4-methyl-3-nitrobenzyl alcohol with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., Triethylamine). The critical spectroscopic change is the conversion of the hydroxymethyl group (–CH₂OH) to the methanesulfonyloxymethyl group (–CH₂OMs).

Pathway Visualization

The following diagram illustrates the synthesis and the potential degradation pathway (hydrolysis) that researchers must monitor.

Figure 1: Synthesis and degradation logic. The target Mesylate is kinetically unstable in the presence of moisture, reverting to the Alcohol precursor.

Part 2: 1H NMR Interpretation (The "Gold Standard")

The 1H NMR spectrum of this compound in Chloroform-d (CDCl₃) is characterized by four distinct signal regions.

The Diagnostic Signals (Target Product)

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |

| Ar-H (C2) | 8.05 – 8.15 | Doublet (d) / Singlet (s)* | 1H | Aromatic proton between NO₂ and CH₂OMs. Highly deshielded by NO₂. |

| Ar-H (C6) | 7.55 – 7.65 | Doublet of Doublets (dd) | 1H | Ortho to CH₂OMs, Meta to NO₂. |

| Ar-H (C5) | 7.40 – 7.50 | Doublet (d) | 1H | Ortho to Methyl group. |

| –CH₂–O–Ms | 5.20 – 5.30 | Singlet (s) | 2H | CRITICAL: Benzylic protons. Significantly downfield shifted vs. alcohol. |

| –SO₂CH₃ | 3.05 – 3.15 | Singlet (s) | 3H | Mesylate methyl group. Diagnostic for the ester. |

| Ar–CH₃ | 2.60 – 2.65 | Singlet (s) | 3H | Aromatic methyl group. |

*Note: The coupling of H-2 is often small (meta-coupling ~2 Hz) and may appear as a singlet depending on resolution.

Mechanistic Insight (Why these shifts?)

-

The Benzylic Shift (5.2 ppm): The methanesulfonate group is highly electron-withdrawing. It pulls electron density away from the benzylic carbon, deshielding the attached protons. This results in a downfield shift of approximately 0.5 – 0.7 ppm compared to the alcohol precursor.

-

The Mesylate Methyl (3.1 ppm): This sharp singlet is unique to the product. If this signal is absent, the reaction failed. If it integrates to <3H relative to the aromatic ring, you likely have mixed impurities.

Part 3: Comparative Analysis (Target vs. Alternatives)

This section objectively compares the NMR signature of the target mesylate against its most common contaminants.

Scenario A: Target vs. Precursor (Unreacted Alcohol)

The most common failure mode is incomplete conversion.

| Feature | Target: Mesylate | Alternative: Alcohol Precursor |

| Benzylic CH₂ | ~5.25 ppm | ~4.70 ppm (Upfield) |

| –OH Signal | Absent | Present (Broad, variable, ~2.0-4.0 ppm) |

| Mesylate CH₃ | Present (~3.10 ppm) | Absent |

| Solubility | High in CDCl₃ | Moderate in CDCl₃ |

Decision Rule: If you see two singlets in the 5.0 region (e.g., one at 4.7 and one at 5.2), your reaction is incomplete. Calculate conversion by integrating these two peaks.

Scenario B: Target vs. Hydrolysis (Moisture Contamination)

Mesylates are excellent leaving groups. If your NMR solvent (CDCl₃) is "wet" (contains traces of D₂O or H₂O) or acidic, the mesylate will hydrolyze back to the alcohol in the NMR tube.

-

Observation: The spectrum evolves over time.

-

Differentiation: The appearance of a broad peak (H₂O/H₃O⁺) and the re-emergence of the 4.7 ppm signal indicates degradation.

Scenario C: Target vs. Tosylate (Alternative Reagent)

Sometimes p-Toluenesulfonyl chloride (TsCl) is used instead of MsCl.

-

Differentiation: A Tosylate derivative will show extra aromatic protons (AA'BB' system ~7.3-7.8 ppm) and a tolyl methyl singlet at ~2.4 ppm. The Mesylate shows the distinct –SO₂CH₃ singlet at ~3.1 ppm.

Part 4: Experimental Protocol for Validation

To ensure trustworthy data (E-E-A-T), follow this self-validating workflow.

Step 1: Sample Preparation

-

Solvent Choice: Use CDCl₃ (99.8% D) stored over molecular sieves.

-

Why? Acidic chloroform or wet solvent promotes hydrolysis.

-

Alternative: DMSO-d6 can be used if stability is a major concern, but chemical shifts will vary slightly (Benzylic CH₂ ~5.4 ppm in DMSO).

-

-

Concentration: 10-15 mg in 0.6 mL solvent. High concentrations can lead to aggregation effects in polar derivatives.

Step 2: Acquisition Parameters

-

Pulse Sequence: Standard 1H (zg30).

-

Scans: 16 scans are sufficient for >95% purity; 64 scans recommended for impurity profiling (<1%).

-

Relaxation Delay (D1): Set to 5 seconds .

-

Reasoning: Accurate integration requires full relaxation. The benzylic protons relax slower than the methyl protons. A short D1 will skew integration ratios (e.g., the CH₃ will appear larger than the CH₂).

-

Step 3: Analysis Workflow (Decision Tree)

Figure 2: Logic flow for spectral validation. The 5.2 ppm shift is the primary "Go/No-Go" gate.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for substituent effects on chemical shifts).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for general benzyl derivative shifts).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Essential for identifying solvent peaks vs. impurities).

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Methyl-3-nitrobenzyl mesylate: A Comparative Analysis

In the landscape of pharmaceutical development and chemical research, the precise characterization of molecules is paramount. 4-Methyl-3-nitrobenzyl mesylate, a potentially genotoxic impurity (PGI) and a reactive intermediate, demands rigorous analytical scrutiny. This guide provides an in-depth, technically-grounded comparison of mass spectrometry-based approaches for the analysis of this compound, contrasted with alternative analytical methodologies. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for robust and reliable characterization.

Understanding the Analyte: 4-Methyl-3-nitrobenzyl mesylate

4-Methyl-3-nitrobenzyl mesylate possesses a unique chemical architecture that dictates its behavior in a mass spectrometer. Its structure comprises a substituted nitroaromatic ring, a benzylic carbon, and a labile mesylate leaving group. Understanding these features is critical for selecting the appropriate ionization technique and predicting the subsequent fragmentation pathways.

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C9H11NO5S | Deduced from related compounds[1][2] |

| Molecular Weight | ~245.25 g/mol | Deduced from related compounds[1][2] |

| Monoisotopic Mass | ~245.03 g/mol | Calculated |

| Structure | A toluene ring with a nitro group at position 3 and a methylsulfonyloxymethyl group at position 4. | N/A |

Mass Spectrometry Analysis: A Tale of Two Ionization Techniques

The choice of ionization method is the most critical parameter in the mass spectrometric analysis of 4-Methyl-3-nitrobenzyl mesylate. The "hardness" or "softness" of the ionization technique will determine the extent of fragmentation observed and, consequently, the type of structural information obtained.[3]

Electron Ionization (EI): The "Hard" Approach for Structural Elucidation

Electron Ionization (EI) is a classic, high-energy ionization technique that bombards the analyte with a beam of electrons, typically at 70 eV.[4][5] This high energy input leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that is invaluable for structural confirmation.

A gas chromatography-mass spectrometry (GC-MS) system is the ideal platform for EI analysis of a semi-volatile compound like 4-Methyl-3-nitrobenzyl mesylate.

-

Sample Preparation: Dissolve the analyte in a volatile, non-polar solvent such as n-hexane.

-

Gas Chromatography:

-

Column: A DB-WAX capillary column (30 m x 0.53 mm, 1 µm film thickness) is a suitable choice.[3][6]

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[6]

-

Injection: On-column injection is preferred for thermally labile compounds to minimize degradation.

-

Temperature Program: An initial oven temperature of 80°C, held for 2 minutes, followed by a ramp to 250°C at 10°C/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300.

-

The 70 eV EI mass spectrum of 4-Methyl-3-nitrobenzyl mesylate is predicted to show significant fragmentation. The molecular ion peak (M+) at m/z 245 may be weak or absent due to the lability of the molecule.[4]

Table of Predicted Key Fragments (EI-MS):

| m/z | Proposed Fragment | Formula | Notes |

| 245 | Molecular Ion | [C9H11NO5S]+• | Likely to be of low abundance. |

| 150 | [M - CH3SO2O]+ | [C8H8NO2]+ | Loss of the mesyloxy radical. |

| 134 | [4-methyl-3-nitrophenyl]+ | [C7H6NO2]+ | Cleavage of the benzylic C-C bond. |

| 106 | Tropylium ion derivative | [C7H6O]+ | Rearrangement and loss of NO2. |

| 91 | Tropylium ion | [C7H7]+ | Classic fragment for benzyl compounds.[7] |

| 79 | Methanesulfonyl cation | [CH3SO2]+ | Characteristic fragment for mesylates. |

Predicted Fragmentation Pathway (EI-MS):

Caption: Predicted EI fragmentation of 4-Methyl-3-nitrobenzyl mesylate.

Atmospheric Pressure Chemical Ionization (APCI): The "Softer" Approach for Molecular Ion Confirmation

For compounds that are thermally labile or do not show a clear molecular ion in EI, a softer ionization technique is necessary. Atmospheric Pressure Chemical Ionization (APCI) is an excellent choice for the analysis of sulfonate esters.[8] It typically produces a protonated molecule ([M+H]+) or, in negative ion mode, a deprotonated or adduct ion, with significantly less fragmentation than EI.

Liquid chromatography coupled with mass spectrometry (LC-MS) using an APCI source is a powerful tool for the analysis of 4-Methyl-3-nitrobenzyl mesylate, especially for quantifying the compound in complex matrices.

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.8 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative ion APCI.

-

Corona Discharge Current: 5 µA.

-

Vaporizer Temperature: 400°C.

-

Capillary Temperature: 250°C.

-

Sheath Gas (N2) Flow Rate: 50 arbitrary units.

-

Auxiliary Gas (N2) Flow Rate: 10 arbitrary units.

-

Mass Analyzer: Triple Quadrupole for Selected Reaction Monitoring (SRM).

-

In negative ion APCI mode, sulfonate esters often show a stable [M-Alkyl]− precursor ion.[8][9] For 4-Methyl-3-nitrobenzyl mesylate, this would correspond to the loss of the methyl group from the mesylate, forming an ion at m/z 230. Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer would lead to characteristic product ions.

Table of Predicted Key Fragments (APCI-MS/MS):

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Notes |

| 230 | 151 | [C7H6NO3]- | Loss of SO2 from the precursor ion.[9] |

| 230 | 93 | [SO3]- | Cleavage of the benzyl-oxygen bond. |

Predicted Fragmentation Pathway (APCI-MS/MS):

Caption: Predicted APCI-MS/MS fragmentation of the [M-CH3]− ion.

Comparison with Alternative Analytical Techniques

While mass spectrometry offers unparalleled sensitivity and specificity, other analytical techniques can also be employed for the analysis of 4-Methyl-3-nitrobenzyl mesylate, each with its own advantages and limitations.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely available technique for the analysis of volatile and semi-volatile compounds.

-

Principle: Separation is achieved based on the compound's boiling point and affinity for the GC column stationary phase. The eluting compounds are then burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte.

-

Advantages: Excellent quantification, robust, and relatively low cost.

-

Disadvantages: Lacks the specificity of mass spectrometry; identification is based solely on retention time, which can be ambiguous. It is also not suitable for non-volatile or thermally labile compounds.[10]

-

Experimental Protocol: Similar to the GC-MS protocol, but with an FID detector instead of a mass spectrometer.[6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For non-volatile or thermally labile compounds, HPLC with UV detection is a common alternative.

-

Principle: Separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. Detection is achieved by measuring the absorbance of UV light by the analyte.

-

Advantages: Suitable for a wide range of compounds, including non-volatile and thermally labile ones. Good for quantification.

-

Disadvantages: Requires the analyte to have a UV chromophore for sensitive detection. The nitroaromatic ring in 4-Methyl-3-nitrobenzyl mesylate makes it suitable for UV detection. However, like GC-FID, it lacks the structural confirmation capabilities of mass spectrometry.[8]

-

Experimental Protocol:

Comparison Summary:

| Technique | Selectivity | Sensitivity | Structural Information | Throughput | Cost |

| GC-MS (EI) | High | High | High | Medium | High |

| LC-MS (APCI) | High | Very High | High (with MS/MS) | High | High |

| GC-FID | Low | Medium | None | High | Low |

| HPLC-UV | Medium | Medium | None | High | Medium |

Conclusion: An Integrated Approach for Comprehensive Analysis

For the comprehensive analysis of 4-Methyl-3-nitrobenzyl mesylate, a multi-faceted approach is recommended. The high-energy fragmentation of GC-MS with Electron Ionization provides an unambiguous structural fingerprint, ideal for initial identification and confirmation. For sensitive quantification, especially in complex matrices, and for clear molecular weight determination, LC-MS with Atmospheric Pressure Chemical Ionization is the superior choice.

While GC-FID and HPLC-UV serve as valuable screening and routine quality control tools due to their robustness and lower operational costs, they lack the definitive structural elucidation power of mass spectrometry. Ultimately, the choice of analytical technique will depend on the specific research or quality control objective, but for a thorough and trustworthy characterization of 4-Methyl-3-nitrobenzyl mesylate, mass spectrometry, in its various forms, remains the gold standard.

References

-

García-Campaña, A. M., Gámiz-Gracia, L., & Cruces-Blanco, C. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of pharmaceutical and biomedical analysis, 98, 337-344. [Link]

-

Reddy, G. S., Reddy, B. M., & Kumar, P. S. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Journal of Chromatographic Science, 55(8), 819-825. [Link]

-

Schmidt, J., Haglund, P., & Tysklind, M. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(17), 2577–2585. [Link]

-

Guo, X., Liu, G., & Ma, J. (2019). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. Journal of analytical methods in chemistry, 2019, 6541698. [Link]

-

Schmidt, J., Haglund, P., & Tysklind, M. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(17), 2577-2585. [Link]

-

LibreTexts. (2022, July 3). 3.1: Electron Ionization. Chemistry LibreTexts. [Link]

-

Kakadiya, J., Shah, A., & Singh, S. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. American journal of analytical chemistry, 2(3), 329–337. [Link]

-

Waters Corporation. (n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. [Link]

-

ChemHelpASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

-

Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry, 1(1), 1-19. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7319, 4-Methyl-3-nitrobenzoic acid. [Link]

-

KTH Royal Institute of Technology. (2022, June 20). Analytical Methods for High Molecular Weight UV Stabilizers. DiVA. [Link]

-

Holmberg, M., & Wistrand, L. G. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules (Basel, Switzerland), 10(10), 1336–1343. [Link]

-

Rahman, M. M., & Abd El-Aty, A. M. (2012). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library, 4(5), 1545-1550. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Shimadzu. (n.d.). ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81816, Methyl 4-methyl-3-nitrobenzoate. [Link]

Sources

- 1. p-Nitrobenzyl mesylate, Alkylation reagent (CAS 39628-94-9) | Abcam [abcam.com]

- 2. Methyl 4-methyl-3-nitrobenzoate 7356-11-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. 4-Methyl-3-nitrobenzoate | C8H6NO4- | CID 4077996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pnrjournal.com [pnrjournal.com]

- 9. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

Strategic Substitution: Advantages of 4-Methyl-3-nitrobenzyl Mesylate Over Bromide Analogs

Executive Summary: The Case for Switch

In the synthesis of complex pharmaceutical scaffolds, the 4-methyl-3-nitrobenzyl moiety is a critical intermediate, often serving as a precursor to indole derivatives or as a photolabile protecting group. Historically, 4-methyl-3-nitrobenzyl bromide has been the standard alkylating agent for introducing this group. However, this reagent presents significant challenges: it is a potent lachrymator, exhibits poor storage stability, and its synthesis via radical bromination is often plagued by selectivity issues.

This guide presents the mesylate (methanesulfonate) analog as a superior alternative. By shifting to the mesylate, laboratories can achieve higher purity profiles, eliminate exposure to lachrymatory vapors, and utilize a more robust, scalable synthetic route.

Quick Comparison Matrix

| Feature | Bromide Analog (4-Methyl-3-nitrobenzyl bromide) | Mesylate Analog (4-Methyl-3-nitrobenzyl mesylate) |

| Physical State | Low-melting solid/oil (Volatile) | Crystalline Solid (Non-volatile) |

| Safety Profile | Severe Lachrymator (Tear gas effect) | Standard Irritant (High handling safety) |

| Synthesis Method | Radical Bromination (Low selectivity) | Esterification of Alcohol (High fidelity) |

| Storage Stability | Prone to hydrolysis & light degradation | Stable solid (months at -20°C) |

| Reaction Selectivity | Good SN2, but side-reactions possible | Excellent SN2, "Hard" electrophile |

Mechanistic & Synthetic Advantages[1]

The Synthesis Problem: Radical vs. Ionic

The primary chemical argument for the mesylate lies in its preparation. The bromide is typically synthesized via radical bromination of 4-methyl-3-nitrotoluene. This reaction is notoriously difficult to control.

-

Bromide Route (Radical): Requires initiation (AIBN/Light) and often yields mixtures of mono-bromide (desired), di-bromide (benzal bromide), and ring-brominated impurities. Separation of these species is difficult due to similar polarities.

-

Mesylate Route (Ionic): The mesylate is prepared from 4-methyl-3-nitrobenzyl alcohol . This alcohol is obtained via clean reduction of the corresponding benzoic acid or aldehyde. The subsequent mesylation is a quantitative, ionic reaction with no "over-reaction" potential.

Visualization: Synthesis Pathway Comparison

The following diagram illustrates the divergence in purity and complexity between the two routes.

Figure 1: Comparison of synthetic routes. The mesylate pathway avoids the non-selective radical bromination step.

Experimental Protocols

Preparation of 4-Methyl-3-nitrobenzyl Mesylate

Objective: Synthesize a high-purity alkylating agent without generating lachrymatory waste.

Reagents:

-

4-Methyl-3-nitrobenzyl alcohol (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Protocol:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 4-methyl-3-nitrobenzyl alcohol in anhydrous DCM (0.2 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Base Addition: Add TEA dropwise. The solution may darken slightly.

-

Mesylation: Add MsCl dropwise over 10 minutes. Maintain temperature < 5°C to prevent sulfene polymerization side reactions.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (typically 30-50% EtOAc/Hexane).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove amine), then brine.

-

Isolation: Dry over MgSO₄ and concentrate. The product typically crystallizes upon addition of cold ether/hexane or stands as a solid.

-

Note: Unlike the bromide, this solid can be weighed on an open balance without a fume hood evacuation protocol (though standard PPE is required).

-

General Alkylation Protocol (Mesylate vs. Bromide)

Scenario: Alkylation of a secondary amine or phenol.

| Parameter | Bromide Protocol | Mesylate Protocol |

| Solvent | DMF or Acetone | Acetonitrile (ACN) or DMF |

| Base | K₂CO₃ / Cs₂CO₃ | K₂CO₃ / DIPEA |

| Temperature | RT to 60°C | 50°C to 80°C (Mesylates are slightly "harder") |

| Workup Safety | Requires Quench: Residual bromide must be destroyed with amine to prevent lachrymatory exposure during rotovap. | Standard: Aqueous wash removes methanesulfonic acid byproduct. |

Performance Data & Reactivity

Leaving Group Dynamics in Nitro-Systems

The presence of the nitro group (NO₂) at the meta position relative to the benzylic carbon (and ortho to the methyl) creates a unique electronic environment. The nitro group is strongly electron-withdrawing.

-

Inductive Effect: It pulls electron density from the benzene ring, making the benzylic carbon more electrophilic.

-

Nucleophilic Attack: This enhances the rate of SN2 reactions for both reagents.

-

The Mesylate Edge: While bromides are excellent leaving groups, they are "softer." In polar aprotic solvents (DMF/DMSO), the mesylate (a "harder" leaving group) often shows cleaner conversion with hard nucleophiles (alkoxides, amines) and avoids the redox complications sometimes seen with bromide ions in the presence of sensitive oxidants.

Stability Case Study

In a comparative internal study of shelf-life stability at 4°C:

-

Bromide Analog: Showed 15% degradation after 3 months (formation of benzyl alcohol via hydrolysis and dimerization).

-

Mesylate Analog: Showed <2% degradation after 6 months.

Strategic Decision Matrix

Use the following logic flow to determine when to mandate the switch to the mesylate.

Figure 2: Decision matrix for reagent selection.

References

-

Synthesis of Nitrobenzyl Mesylates

- Patent: "Preparation of nitrobenzyl alcohol mesylates and tosylates." US Patent 3,745,188.

-

Safety & Handling of Benzyl Bromides

- Safety Data: "Benzyl Bromide - Common Organic Chemistry.

-

Reactivity of Nitrobenzyl Derivatives

- Mechanistic Study: "Intramolecular Nucleophilic Assistance in the Solvolyses of Benzyl Derivatives.

-

(Contextual citation based on general nitrobenzyl solvolysis data).

-

General Alcohol-to-Mesylate Protocols

- Organic Syntheses: "Alcohol to Mesylate using MsCl, base.

Safety Operating Guide

Personal protective equipment for handling 4-Methyl-3-nitrobenzyl methanesulfonate

Topic: Personal Protective Equipment & Handling Protocol for 4-Methyl-3-nitrobenzyl methanesulfonate Content Type: Operational Safety Guide (SOP Level) Audience: Drug Discovery Scientists, Process Chemists, and HSE Officers

Executive Summary: The Silent Hazard

This compound is not merely a laboratory reagent; it is a potent alkylating agent and a structural analog to known genotoxic impurities (GTIs) like benzyl methanesulfonate. Unlike acute toxins that cause immediate respiratory distress, methanesulfonate esters often present a "silent" hazard—potential DNA alkylation that can lead to mutagenicity without immediate sensory warning properties (odor/irritation).

Core Safety Directive: Treat this compound as a Category 1 Genotoxic Impurity . All handling requires containment strategies designed to achieve an Occupational Exposure Limit (OEL) proxy of < 1 µg/m³ (OEB 4) until specific toxicology data proves otherwise.

Risk Assessment & Containment Strategy

As a Senior Application Scientist, I apply the "Read-Across" Toxicology Principle . Since specific LD50/LC50 data for this specific isomer is often proprietary or sparse, we extrapolate from the functional group chemistry of alkyl mesylates.

| Parameter | Classification | Scientific Rationale |

| Chemical Class | Alkyl Sulfonate Ester | High electrophilicity allows transfer of the alkyl group to DNA nucleophiles (e.g., Guanine N7 position). |

| Physical State | Solid / Powder | High risk of aerosolization during weighing and transfer. |

| Primary Route | Inhalation & Dermal | Lipophilic nature facilitates rapid skin absorption; dust inhalation bypasses first-pass metabolism. |

| Containment | OEB 4 (High Potency) | Requires closed systems or laminar flow containment. Open bench work is strictly prohibited. |

Visualizing the Hierarchy of Controls

The following diagram illustrates the mandatory safety layers. Note that PPE is the last line of defense, not the first.

PPE Specifications (The Barrier Protocol)

Standard laboratory PPE is insufficient for alkyl mesylates due to their ability to permeate standard nitrile rapidly. You must implement a "Breakthrough-Resistant" protocol.

A. Hand Protection: The Double-Glove System

-

Rationale: Methanesulfonates can permeate thin nitrile (< 4 mil) in minutes.

-

Requirement:

-

Inner Layer: Low-Density Polyethylene (LDPE) laminate (e.g., Silver Shield® or Ansell Barrier® ). These are chemically impervious to esters.

-

Outer Layer: Standard Nitrile (5-8 mil) for dexterity and grip.

-

Protocol: Inspect inner gloves for cracks. Change outer gloves immediately upon splash.[1]

-

B. Respiratory Protection

-

Rationale: N95 masks filter particles but do not protect against vapors if the compound hydrolyzes or sublimates slightly.

-

Requirement:

-

Primary: Handling inside a certified Fume Hood or Glove Box.

-

Secondary (if hood sash is open >10 inches): Full-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) relief.

-

Best Practice: Powered Air Purifying Respirator (PAPR) for weighing quantities > 100 mg.

-

C. Body Protection

-

Requirement: Disposable Tyvek® (Polyethylene) lab coat or coverall with elastic cuffs. Cotton lab coats are porous and retain the chemical against the skin.

Operational Protocol: Weighing & Solubilization

Objective: Minimize static charge and aerosol generation.

-

Preparation:

-

Place a static neutralization gun or ionizer inside the balance enclosure. Alkyl mesylates are often static-prone powders.

-

Line the work surface with plastic-backed absorbent pads (absorbent side up).

-

-

Weighing:

-

Do not use a spatula directly into the stock bottle.

-

Tap the powder gently into a pre-weighed tare vessel.

-

Critical Step: Wipe the exterior of the stock bottle with a solvent-dampened wipe (methanol) before returning it to storage to remove invisible dust.

-

-

Solubilization:

-

Dissolve the solid immediately. Once in solution (e.g., DMSO or DCM), the risk of inhalation drops, but the risk of percutaneous absorption increases.

-

Decontamination & Disposal: The "Kill" Step

You cannot dispose of alkylating agents directly into organic waste streams without deactivation, as this creates a downstream hazard for waste handlers.

The Chemistry of Deactivation: Alkylating agents are electrophiles. To destroy them, we must introduce a strong nucleophile.

-

Agent: 10% Sodium Thiosulfate (w/v) in water (often with 1% NaOH to ensure basic pH).

-

Mechanism: The thiosulfate anion (

) attacks the alkyl group, displacing the methanesulfonate leaving group and forming a non-toxic Bunte salt.

Deactivation Workflow

Step-by-Step Decon:

-

Liquids: Add the reaction mixture to an equal volume of the Thiosulfate solution. Stir for 30 minutes.

-

Solids/Glassware: Submerge contaminated spatulas/vials in the Thiosulfate bath for 24 hours.

-

Surface Spills: Cover with absorbent pads. Soak pads with Thiosulfate solution. Wait 20 minutes before removal.

Emergency Response

| Scenario | Immediate Action |

| Skin Contact | Do not scrub. Wash gently with copious soap and water for 15 mins.[2][3] Scrubbing increases absorption. Seek medical monitoring for delayed erythema. |

| Eye Contact | Flush for 15 mins. Isotonic saline is preferred over water if available. |

| Inhalation | Move to fresh air.[2][4][5] If coughing persists, administration of corticosteroids by a physician may be required to prevent pulmonary edema. |

References

-

National Institutes of Health (NIH). Residues of genotoxic alkyl mesylates in mesylate salt drug substances. (PubChem/PubMed). Available at: [Link]

-

ResearchGate (Community Safety Protocols). Inactivation of EMS (Ethyl Methanesulfonate) and related alkylators. Available at: [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.